![molecular formula C6H12ClI B110696 1-Chloro-6-iodohexane CAS No. 34683-73-3](/img/structure/B110696.png)
1-Chloro-6-iodohexane
Overview
Description
1-Chloro-6-iodohexane is a halogenated organic compound with several applications in various industries . It is used as a pharmaceutical intermediate . The molecular formula of 1-Chloro-6-iodohexane is C6H12ClI .
Synthesis Analysis
The most common method for the synthesis of 1-Chloro-6-iodohexane involves the reaction of 1-chlorohexane with sodium iodide in the presence of a catalyst such as copper(I) iodide or cuprous oxide . This reaction produces 1-Chloro-6-iodohexane and sodium chloride as a byproduct .Molecular Structure Analysis
The molecular weight of 1-Chloro-6-iodohexane is 246.52 g/mol . The InChI Key is QTJHNJCILMMRIQ-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Chloro-6-iodohexane is an α,ω-dihaloalkane . It affords 8-chloro-1-octyne on coupling with sodium acetylide .Physical And Chemical Properties Analysis
1-Chloro-6-iodohexane has a boiling point of 110 °C . Its refractive index is 1.523 . The density of 1-Chloro-6-iodohexane is 1.623 g/mL at 25 °C . It is not miscible in water .Scientific Research Applications
Organic Synthesis
1-Chloro-6-iodohexane is a valuable reagent in organic synthesis due to its bifunctional nature, possessing both a chloro and an iodo group. It is particularly useful in the preparation of long-chain aliphatic compounds and has been employed in the synthesis of α,ω-dihaloalkanes . For example, it can be used to generate 1,14-dichloro-7-tetradecyne through coupling reactions with sodium acetylide .
Pharmaceutical Research
In pharmaceutical research, 1-Chloro-6-iodohexane serves as an intermediate in the synthesis of various drug molecules. Its role in the formation of hexamethylene chloroiodide, a compound that can be further modified to produce active pharmaceutical ingredients, is of significant interest .
Materials Science
The compound’s utility extends to materials science, where its bifunctional nature facilitates the modification of surface properties of materials. It can be used to introduce functional groups that are reactive towards other organic molecules, enabling the creation of tailored polymeric or surface-coated materials .
Chemical Engineering Processes
1-Chloro-6-iodohexane is involved in chemical engineering processes, particularly in the development of novel synthetic routes. Its reactivity allows for the design of efficient and scalable processes for the production of complex organic molecules .
Environmental Science
While direct applications in environmental science are not well-documented, the compound’s role in the synthesis of environmentally benign substances or its use in studying degradation processes could be of potential interest. Further research could explore its environmental fate and impact .
Biochemistry Research
In biochemistry, 1-Chloro-6-iodohexane could be used to study lipid membranes or to synthesize analogs of biological molecules. Its ability to react with various side chains can help in probing the structure and function of biomolecules .
Nanotechnology
The compound’s potential in nanotechnology lies in its ability to act as a precursor for the synthesis of nanostructured materials. Its bifunctional nature can be exploited to create novel nano-sized architectures with specific chemical functionalities .
Analytical Chemistry
1-Chloro-6-iodohexane can be used as a standard in analytical methods such as gas chromatography. Its distinct chemical structure allows it to serve as a reference compound for the identification and quantification of similar substances .
Safety and Hazards
Mechanism of Action
Target of Action
1-Chloro-6-iodohexane is an α,ω-dihaloalkane
Mode of Action
The mode of action of 1-Chloro-6-iodohexane involves its reactivity as a dihaloalkane. For instance, it can undergo reduction with nickel (I) salen to form 1,12-dichlorododecane as a major product . Additionally, it can participate in coupling reactions with sodium acetylide to afford 8-chloro-1-octyne .
Result of Action
The molecular and cellular effects of 1-Chloro-6-iodohexane’s action would largely depend on the context of its use. In organic synthesis, its reactivity as a dihaloalkane can lead to the formation of various organic compounds .
properties
IUPAC Name |
1-chloro-6-iodohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClI/c7-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJHNJCILMMRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067863 | |
Record name | Hexane, 1-chloro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34683-73-3 | |
Record name | 1-Chloro-6-iodohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34683-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 1-chloro-6-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034683733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1-chloro-6-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexane, 1-chloro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-6-iodohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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